molecular formula C17H17N5O2S B2686668 N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 301194-13-8

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No. B2686668
CAS RN: 301194-13-8
M. Wt: 355.42
InChI Key: VBEMFZNFCLAURL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a chemical compound that has attracted significant interest from the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

The analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which share a similar structural motif with N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide, have been investigated for their role as glutaminase inhibitors. These inhibitors are of interest due to their potential therapeutic applications in cancer treatment. Specifically, some of these analogs have demonstrated potency in inhibiting glutaminase activity, highlighting the therapeutic potential of GLS inhibition in managing human lymphoma and potentially other cancers (Shukla et al., 2012).

Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, which are structurally related to N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide, has shown significant antioxidant activity. These complexes have been synthesized and characterized, revealing their potential as antioxidants. The investigation into these compounds provides insights into their ability to mitigate oxidative stress, which is a key factor in the development of various diseases, including neurodegenerative diseases and cancer (Chkirate et al., 2019).

Antimicrobial and Antifungal Agents

The synthesis and evaluation of new thiazolidin-4-one derivatives, which are structurally related compounds, have shown potential as antimicrobial and antifungal agents. These compounds have been tested against various bacterial and fungal strains, demonstrating their effectiveness in inhibiting microbial growth. Such research underscores the potential of N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide and its derivatives in developing new antimicrobial and antifungal therapies (Baviskar et al., 2013).

Catalysis and Green Chemistry

Research into the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, represents an application in green chemistry. This process emphasizes the role of catalysis in achieving more sustainable and environmentally friendly chemical synthesis, highlighting the broader applications of compounds like N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide in facilitating green chemical processes (Magadum & Yadav, 2018).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-24-15-10-8-13(9-11-15)18-16(23)12-25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEMFZNFCLAURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

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